molecular formula C10H11N3O B1489800 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine CAS No. 1341466-90-7

2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine

Cat. No.: B1489800
CAS No.: 1341466-90-7
M. Wt: 189.21 g/mol
InChI Key: DLCTYIHWANVLAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is a chemical compound of interest in medicinal and heterocyclic chemistry research. It features a pyrimidine core, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids and many essential biomolecules . The pyrimidine scaffold is considered a privileged structure in drug discovery due to its widespread presence in compounds with diverse biological activities . This particular molecule is functionalized with a furan-3-yl ring, a heterocycle known to contribute to pharmacological activity and often found in therapeutic agents . The specific substitution pattern, including the 4-amino group and the 5,6-dimethyl motifs, suggests potential for this compound to be a key intermediate or a target molecule in synthetic campaigns. Researchers can utilize this compound as a building block for the development of novel molecules with potential biological activity. Furan and pyrimidine hybrids have been explored in various research contexts. For instance, pyrimidine-derived indole ribonucleosides with furan substituents have been synthesized and evaluated for in vitro antiproliferative and antiviral activity in a research setting . Furthermore, the broader class of pyrimidine derivatives has been reported in scientific literature to possess a range of research-applicable properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers are advised to consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

2-(furan-3-yl)-5,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-7(2)12-10(13-9(6)11)8-3-4-14-5-8/h3-5H,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCTYIHWANVLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C2=COC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant research findings.

Structural Characteristics

The structure of this compound consists of a pyrimidine ring substituted with a furan moiety and dimethyl groups. These structural features are believed to contribute to its biological activity by influencing interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the compound's potential as an inhibitor against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for similar compounds ranged from 15.625 to 125 μM , demonstrating their effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Pyrimidine derivatives have been evaluated for their anticancer potential. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, the compound exhibited cytotoxic effects against specific leukemia cell lines at concentrations that suggest it may act as a selective agent .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cellular processes, which is critical for both antimicrobial and anticancer activities.
  • Biofilm Disruption : The compound has shown potential in disrupting biofilms formed by pathogenic bacteria, enhancing its efficacy in treating infections resistant to standard therapies .

Case Study: Antibacterial Efficacy

A study conducted on various pyrimidine derivatives demonstrated that this compound had superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin. This was evidenced by lower MIC values against tested bacterial strains .

Table: Biological Activity Overview

Activity TypeEfficacy (MIC)Reference
Antibacterial15.625 - 125 μM
AnticancerCytotoxicity in leukemia
Biofilm DisruptionEffective against MRSA

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine. For instance:

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including Hep-2 (laryngeal carcinoma), A549 (lung cancer), and MCF-7 (breast cancer) cells. The cytotoxicity was assessed using the MTT assay, revealing a dose-dependent response with IC50 values indicating effective concentrations for inhibiting cell proliferation .
  • Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Western blot analyses have shown increased expression of pro-apoptotic factors alongside decreased levels of anti-apoptotic proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have indicated that this compound possesses inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through broth dilution methods .
  • Fungal Activity : In addition to bacterial activity, this compound has shown antifungal properties against common pathogens such as Candida albicans. The mechanism involves disrupting fungal cell wall synthesis and function .

Anti-inflammatory Effects

Research has suggested that this compound may also exhibit anti-inflammatory effects:

  • In Vivo Studies : Animal models treated with this compound demonstrated reduced inflammation markers in conditions such as arthritis and colitis. Histological examinations revealed decreased infiltration of inflammatory cells in affected tissues .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on a mouse model of triple-negative breast cancer (TNBC) showed that administration of the compound resulted in a significant reduction in tumor size (approximately 40% decrease compared to control) and improved survival rates among treated subjects .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, formulations containing this compound were tested against resistant strains of bacteria. Results indicated that the compound not only inhibited growth but also enhanced the efficacy of conventional antibiotics when used in combination therapies .

Comparison with Similar Compounds

Key Observations :

  • Furan vs. Phenyl Groups : The furan-3-yl group in the target compound provides a smaller, more electron-rich aromatic system compared to fluorophenyl substituents in analogs like 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. This may reduce steric hindrance while promoting π-π interactions in biological targets .
  • Methyl vs.

Crystallographic and Intermolecular Interactions

  • Crystal Packing: In analogs like (4-chlorophenyl)[2-(10-hydroxyphenanthren-9-yl)phenanthro[9,10-b]furan-3-yl]methanone, furan rings exhibit near-coplanar arrangements with adjacent aromatic systems (dihedral angle = 5.14°), facilitating tight crystal packing via hydrogen bonds (O–H⋯O, C–H⋯O) and C–H⋯π interactions . The dimethyl groups in the target compound may disrupt such interactions, leading to less dense packing.
  • Halogen Interactions: Chloro-substituted pyrimidines (e.g., 4,6-dichloro-5-methoxypyrimidine) form Cl⋯N halogen bonds (3.09–3.10 Å), stabilizing their crystal lattices .

Preparation Methods

One-Pot Condensation Approach

A prominent method involves a one-pot condensation reaction using malononitrile, furan-3-carbaldehyde, a ketone (such as butan-2-one), and ammonium acetate in ethanol. This approach efficiently forms the pyrimidine ring bearing the furan substituent and amino group in a single reaction vessel, improving yield and reducing purification steps.

  • Reaction Components:

    • Malononitrile
    • Furan-3-carbaldehyde
    • Butan-2-one
    • Ammonium acetate
    • Ethanol (solvent)
  • Conditions:

    • Reflux under controlled temperature
    • Reaction monitored by TLC for completion

This method yields 2-amino-4-(furan-3-yl)-5,6-dimethylpyrimidine derivatives as key intermediates for further functionalization.

Amination of Halopyrimidines

Another approach starts from halogenated pyrimidines such as 2,6-diamino-4-chloropyrimidine. Through nucleophilic substitution reactions, the chlorine atom at the 4-position is replaced by an amino group under acidic or basic conditions.

  • Typical Procedure:
    • Halopyrimidine dissolved in aqueous acid (e.g., 6N HCl)
    • Addition of amine source or diazonium salts for substitution
    • Stirring at low temperature (0 °C) to control reaction rate
    • Work-up by extraction with ethyl acetate and washing with sodium carbonate and brine
    • Purification by charcoal decolorization and evaporation

This method has been reported with yields around 78% and provides access to diamino-substituted pyrimidines that can be further modified to introduce the furan moiety.

Palladium-Catalyzed Cross-Coupling

For attaching aryl groups such as furan rings to halopyrimidines, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed:

  • Reagents:

    • Halopyrimidine (e.g., 4-chloro-5,6-dimethylpyrimidine)
    • Furan-3-ylboronic acid
    • Pd(OAc)2 catalyst
    • Triphenylphosphine ligand
    • Sodium carbonate aqueous solution
    • n-Propanol solvent
  • Conditions:

    • Reflux under nitrogen atmosphere for 4–6 hours
    • Reaction progress monitored by TLC
    • Post-reaction work-up with ethyl acetate, aqueous washes, and drying

Characterization and Confirmation

The synthesized compounds are characterized by multiple spectroscopic techniques:

Technique Key Observations for this compound and derivatives
IR Spectroscopy NH stretching bands around 3300–3400 cm⁻¹, CN stretching near 2200 cm⁻¹ (if nitrile present)
¹H-NMR Singlet signals corresponding to methyl groups at ~2.0–2.5 ppm, NH protons at ~5.5–8.0 ppm
Mass Spectrometry Molecular ion peaks consistent with molecular formula, fragmentation patterns confirming structure
Elemental Analysis Consistent with calculated C, H, N percentages for the target compound

These confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Yield Range
One-Pot Condensation Malononitrile, furan-3-carbaldehyde, butan-2-one, ammonium acetate Ethanol, reflux Efficient, single-step, high atom economy Moderate to high (not specified)
Amination of Halopyrimidines 2,6-Diamino-4-chloropyrimidine 6N HCl, diazonium salts, low temperature Straightforward substitution ~78%
Pd-Catalyzed Cross-Coupling Halopyrimidine, furan-3-ylboronic acid Pd(OAc)2, triphenylphosphine, Na2CO3, reflux Selective furan introduction Good yields

Research Findings and Notes

  • The one-pot synthesis method is particularly valued for its operational simplicity and avoidance of intermediate isolation, which enhances overall efficiency and yield.
  • Palladium-catalyzed cross-coupling provides a robust route for the selective attachment of the furan ring, allowing for structural diversification.
  • Amination reactions of halopyrimidines provide a reliable method to introduce amino groups at specific positions, which is crucial for the biological activity of the compound.
  • Spectral data from IR, NMR, and mass spectrometry consistently support the formation of the target compound and its derivatives.
  • The methodologies have been validated by elemental analysis and reproducibility in multiple studies.

Q & A

Basic Research Question

  • HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm. Purity >98% is required for biological testing .
  • Melting point : Sharp range (e.g., 144–146°C) indicates homogeneity .
  • Combined spectral analysis : FT-IR (NH2 stretch ~3428 cm⁻¹), 1H/13C NMR, and HRMS ensure structural integrity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine
Reactant of Route 2
2-(Furan-3-yl)-5,6-dimethylpyrimidin-4-amine

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